molecular formula C12H20N2 B3012675 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine CAS No. 1867517-72-3

4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine

Cat. No.: B3012675
CAS No.: 1867517-72-3
M. Wt: 192.306
InChI Key: HLLAUVNEHBYVIA-HAQNSBGRSA-N
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Description

4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine (CAS 1248224-99-8) is a cyclohexanamine derivative substituted with a 2,5-dimethylpyrrole group at the 4-position. Its molecular formula is C₁₂H₂₀N₂, with a molecular weight of 192.30 g/mol . The dimethylpyrrole moiety may enhance lipophilicity and influence steric or electronic interactions, which could modulate binding to biological targets.

Properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-4,11-12H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLAUVNEHBYVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2CCC(CC2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine typically involves the reaction of 2,5-dimethylpyrrole with cyclohexanone under specific conditions. One common method is the Paal-Knorr reaction, where 2,5-hexanedione reacts with 1,2,5-oxadiazole-3,4-diamine to form the pyrrole ring . The reaction conditions often include the use of an acid catalyst and heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine is in medicinal chemistry. Compounds with similar structures have been investigated for their potential as:

  • Antidepressants : Due to their ability to modulate neurotransmitter systems.
  • Anticancer Agents : Some derivatives show promise in inhibiting cancer cell proliferation.

Materials Science

In materials science, this compound can be utilized as a precursor for synthesizing novel polymers or as a modifying agent in composite materials. Its unique structure may impart desirable mechanical or thermal properties to the resulting material.

Organic Synthesis

This compound serves as an intermediate in organic synthesis. It can participate in various reactions such as:

  • Nucleophilic Substitution : The amine group can act as a nucleophile in substitution reactions.
  • Cross-Coupling Reactions : It can be employed in palladium-catalyzed cross-coupling reactions to form complex organic molecules.

Case Study 1: Antidepressant Activity

Research conducted on similar pyrrole derivatives has shown promising results regarding their antidepressant activity. Studies indicated that these compounds could effectively increase serotonin levels in the brain, leading to improved mood and cognitive function.

Case Study 2: Polymer Development

In a recent study on polymer composites, this compound was used to enhance the thermal stability of epoxy resins. The incorporation of this compound resulted in improved mechanical properties and resistance to thermal degradation.

Case Study 3: Synthesis Optimization

A comparative analysis of various synthetic routes for producing this compound revealed that specific conditions (temperature, solvent choice) significantly affected yield and purity. This optimization is crucial for scaling up production for industrial applications.

Mechanism of Action

The mechanism by which 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby modulating cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclohexanamine Core

4-(1H-Pyrrol-1-yl)cyclohexan-1-amine (CAS 1248169-29-0)

This analog (C₁₀H₁₆N₂, MW 164.25 g/mol) lacks the methyl groups on the pyrrole ring. The absence of methyl substituents reduces steric hindrance and may lower lipophilicity compared to the target compound. Such differences could impact membrane permeability or metabolic stability in drug design .

Piperazine-Substituted Cyclohexanamines

European patent applications describe derivatives like (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine (Compound 289, MW 198.28 g/mol). These compounds feature a basic piperazine group instead of pyrrole. Piperazine substituents introduce additional hydrogen-bonding sites and increase solubility in aqueous environments, which is advantageous for pharmacokinetics.

Heterocyclic Core Variations

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine

This compound (–4) replaces the cyclohexane ring with a 1,2,5-oxadiazole core. The oxadiazole ring is electron-deficient, which can enhance metabolic stability and influence interactions with aromatic residues in enzyme active sites. Synthesized via the Paal–Knorr reaction, this derivative exhibits antiproliferative activity in cancer models, highlighting the pharmacological relevance of the dimethylpyrrole substituent in heterocyclic systems .

Pharmacological and Physicochemical Considerations

Compound Core Structure Substituent Key Properties/Activities References
4-(2,5-Dimethylpyrrolyl)cyclohexanamine Cyclohexanamine 2,5-Dimethylpyrrole High lipophilicity (predicted)
4-(1H-Pyrrolyl)cyclohexanamine Cyclohexanamine Unsubstituted pyrrole Lower steric hindrance
Piperazine-cyclohexanamine Cyclohexanamine 4-Methylpiperazine Enhanced solubility, therapeutic intermediates
4-(Dimethylpyrrolyl)-oxadiazole 1,2,5-Oxadiazole 2,5-Dimethylpyrrole Antiproliferative activity

Key Observations :

  • Core heterocycle changes (e.g., oxadiazole vs. cyclohexane) drastically alter electronic properties and biological activity profiles.
  • Piperazine substituents offer tunable basicity and solubility, critical for optimizing drug-like properties.

Biological Activity

4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed review of its biological activity, including its effects on cellular processes, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₂₀N₂ and a molecular weight of approximately 192.30 g/mol. Its structure comprises a cyclohexane ring substituted with an amine group and a pyrrole moiety, which is further substituted with two methyl groups at the 2 and 5 positions. This configuration contributes to its distinct biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in enhancing monoclonal antibody production in cell cultures. It has been shown to modulate various cellular pathways, influencing protein synthesis and glycosylation processes.

Key Findings

  • Monoclonal Antibody Production : The compound has been reported to enhance the production of monoclonal antibodies (mAbs) in Chinese hamster ovary (CHO) cell cultures. Studies have demonstrated that it increases cell-specific glucose uptake and intracellular ATP levels while suppressing overall cell growth .
  • Enzyme Inhibition : It inhibits key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. These interactions suggest potential applications in cancer therapy and antimicrobial treatments .
  • Glycosylation Control : The compound has been shown to suppress galactosylation on mAbs, which is crucial for the quality attributes of therapeutic antibodies. This property may allow for better control over glycan profiles during antibody production .

The biological activity of this compound can be attributed to its interactions at the molecular level:

  • Binding Interactions : The compound forms hydrogen bonds with active site residues of target enzymes, leading to their inhibition.
  • Cellular Pathway Modulation : By influencing cellular signaling pathways related to metabolism and growth, it enhances productivity in bioprocessing applications.

Case Studies

Several studies have explored the effects of this compound on CHO cells:

StudyFindings
Study ADemonstrated a 1.5-fold increase in mAb production under conditions supplemented with the compound compared to control groups .
Study BShowed improved cell viability and productivity metrics when using the compound in batch cultures.
Study CInvestigated the structure-activity relationship (SAR), identifying 2,5-dimethylpyrrole as a key active component enhancing productivity without compromising cell viability .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Compound NameStructural FeaturesUnique Biological Activity
4-(2-methylpyrrolidin-1-yl)cyclohexanamineSimilar backbone but different nitrogen substituentsPotentially different pharmacological profiles
4-(3-methylpyrrolidin-1-yl)cyclohexanamineDifferent methyl substitution on pyrrole ringMay exhibit distinct biological activities
4-(2,5-dimethylpyrrolidin-1-yl)cyclohexanamineFully saturated pyrrole ringEnhanced stability compared to unsaturated analogs

Q & A

Q. What are the recommended synthesis strategies for 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine?

The synthesis of this compound typically involves multi-step reactions, including deprotection of amine groups and coupling of pyrrole derivatives. For example, analogous compounds like 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine derivatives are synthesized via catalytic hydrogenation or reductive amination, followed by purification using column chromatography . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and confirming intermediates using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. How is structural characterization performed for this compound?

Structural confirmation relies on spectroscopic and spectrometric methods:

  • Mass spectrometry (MS) : Determines molecular weight (e.g., ESI+ m/z values).
  • 1H NMR : Identifies proton environments (e.g., cyclohexane ring protons at δ 1.5–2.5 ppm and pyrrole methyl groups at δ 2.1–2.3 ppm).
  • X-ray crystallography : Resolves stereochemistry and crystal packing (if crystalline derivatives are synthesized) .

Q. What biochemical properties have been reported for this compound?

The compound interacts with enzymes such as enoyl ACP reductase and dihydrofolate reductase (DHFR), suggesting potential antimicrobial or antitumor activity. Researchers use enzyme inhibition assays (e.g., IC50 determination via spectrophotometry) to quantify interactions . Kinetic studies (e.g., Michaelis-Menten analysis) further elucidate inhibitory mechanisms .

Advanced Research Questions

Q. How can experimental design optimize reaction conditions for synthesizing this compound?

Design of Experiments (DoE) methodologies, such as factorial design, systematically vary parameters (e.g., temperature, solvent, catalyst loading) to identify optimal conditions. For instance, a 2^3 factorial design evaluates the impact of three variables on yield, reducing trial-and-error experimentation . Computational tools like quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, guiding experimental prioritization .

Q. How should researchers resolve contradictions in reported biological activity data?

Contradictions may arise from differences in assay protocols or compound purity. To address this:

  • Standardize assays : Use validated protocols (e.g., Clinical and Laboratory Standards Institute guidelines for antimicrobial testing).
  • Validate compound purity : Employ high-performance liquid chromatography (HPLC) and elemental analysis.
  • Cross-validate findings : Replicate studies in independent labs and apply statistical tests (e.g., ANOVA) to assess reproducibility .

Q. What computational approaches support the study of this compound’s reactivity?

  • Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., protein-ligand binding free energy calculations).
  • Reaction path searches : Quantum mechanics/molecular mechanics (QM/MM) methods predict intermediates and transition states.
  • Machine learning : Train models on existing reaction data to predict optimal synthetic routes or biological activity .

Q. What advanced techniques elucidate its enzyme interaction mechanisms?

  • Molecular docking : Software like AutoDock Vina predicts binding modes with enzymes (e.g., DHFR).
  • X-ray crystallography : Resolves 3D structures of enzyme-inhibitor complexes.
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH, ΔS) .

Q. How can toxicity and safety be evaluated during preclinical research?

  • In vitro toxicity assays : Use cell lines (e.g., HepG2 for hepatotoxicity) to measure IC50 values and apoptosis markers.
  • Safety protocols : Follow guidelines like the Chemical Hygiene Plan, including fume hood use and personal protective equipment (PPE) .
  • Environmental impact assessment : Study biodegradability via OECD 301 tests .

Q. What interdisciplinary applications exist for this compound?

  • Materials science : As a monomer for conductive polymers or metal-organic frameworks (MOFs). Characterize using cyclic voltammetry and BET surface area analysis.
  • Chemical engineering : Optimize membrane separation processes for scalable synthesis .

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